molecular formula C7H15NO2 B1618371 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine CAS No. 66442-97-5

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

Cat. No. B1618371
CAS RN: 66442-97-5
M. Wt: 145.2 g/mol
InChI Key: INXCMWOVRDQPDI-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine (MDPA) is a synthetic organic compound that has been used in a variety of scientific research applications. MDPA is a versatile compound that can be used in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Polymer Applications

  • Glycerin Carbonate-Based Intermediates : The compound has been used in the synthesis of glycerin carbonate-based intermediates. This involves a Williamson ether synthesis process and is significant for creating polyhydroxyurethanes without isocyanate. These polyhydroxyurethanes show varying glass transition temperatures and molecular weights, suggesting potential applications in materials science (Benyahya et al., 2011).

  • Polymer Synthesis and Characterization : It has been instrumental in the synthesis and characterization of polymers like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], with research focusing on their thermal degradation. This highlights its role in developing polymers with specific thermal properties (Coskun et al., 1998).

Chemical Synthesis and Characterization

  • Formation of Vic-Dioxime Complexes : The compound has been used in synthesizing vic-dioxime complexes, with a focus on forming mononuclear complexes with various metals. This research is essential for understanding complex metal-ligand interactions (Canpolat & Kaya, 2005).

  • Photochemical Additions and Stereochemistry : Studies have explored its role in photochemical additions, contributing to the understanding of the stereochemistry of related radicals. This research is fundamental in organic chemistry, particularly in understanding radical reactions and configurations (Kobayashi & Simamura, 1973).

Novel Compounds and Reactions

  • Synthesis of Nucleosides and HIV Research : Its derivatives have been synthesized for potential use as inhibitors of HIV, showing the compound's relevance in medicinal chemistry and drug development (Bran̊alt et al., 1996).

  • Derivative Reactions with Hydrazines : Research into reactions with hydrazines has led to the creation of various novel compounds, indicating its versatility in organic synthesis (Imafuku et al., 1987).

properties

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXCMWOVRDQPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339912
Record name 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

CAS RN

66442-97-5
Record name 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar, a mixture of 2-methyl-2-(3-nitro-propyl)-[1,3]dioxolane (1.80 g, 10.27 mmol) and Pd/C 10% (176 mg) in dry MeOH (35 mL) was stirred at rt under atmospheric H2 for 11 h. The reaction mixture was then filtered and concentrated under reduced pressure to give the title compound as a colorless oil. LC-MS-conditions 02: tR=0.25 min; [M+H]+=146.41.
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1.8 g
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reactant
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35 mL
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176 mg
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Synthesis routes and methods III

Procedure details

Seventy-one grams of 5-phthalimido-2-pentanone ethylene ketal (0.26 moles) were suspended into 250 ml of 95% ethanol. Then 13.0 g of NH2 ·NH2 ·H2O (0.26 moles) was added and the reaction mixture was brought to reflux. The stirred mixture was refluxed for 2 hours. Ether (400 ml) was added to the cooled suspension, which was then treated with 40 g of potassium hydroxide in 150 ml of water. The two layers were separated and the aqueous The ether was combined and dried over sodium sulfate. The solvent was then removed under pressure and the remaining liquid that contained crude product was weighed.
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0.26 mol
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reactant
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250 mL
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NH2 ·NH2 ·H2O
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13 g
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400 mL
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40 g
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150 mL
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Synthesis routes and methods IV

Procedure details

5-Nitro-2,2-ethylenedioxypentane (103 g) is dissolved in methanol (2.0 l) and initially introduced into a hydrogenation flask. After the thorough flushing of the apparatus with N2, 10% Pd/C (10 g) is added. Hydrogenation is then carried out at RT under normal conditions in a stream of H2 for a total of 11 h with vigorous stirring. After the reaction is complete (TLC dichloromethane/methanol=9:1, staining reagent 1.0% strength ethanolic ninhydrin solution), the flask is flushed with N2 and the mixture is filtered off with suction through kieselguhr. The colorless filtrate is concentrated to dryness at T≦40° C. and p≧30 mbar, the title compound (85 g, quant.) first being obtained as a colorless oil, which solidifies to give a wax. TLC (dichloromethane/methanol=9:1), Rf=0.0 -0.22.
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103 g
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2 L
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 2
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 3
Reactant of Route 3
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 4
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3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 5
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Reactant of Route 6
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

Citations

For This Compound
3
Citations
YH Lu, AEG Baker, A Fokina, M Kufleitner… - ACS Biomaterials …, 2021 - ACS Publications
Hydrogels are powerful materials that more accurately mimic the cellular microenvironment over static two-dimensional culture. Photochemical strategies enable dynamic complexity to …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
YHJ Lu - 2021 - search.proquest.com
Hydrogels are powerful materials that more accurately mimic the cellular microenvironment over static two-dimensional culture. Photochemical strategies enable dynamic complexity to …
SM Zuccaro - 2022 - search.proquest.com
Chondroitinase-ABC (ChABC) is a bacterial enzyme that has immense potential as a therapy for central nervous system injuries due to its ability to degrade the chondroitin sulfate …

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